Sodium5-chloropyrimidine-2-sulfinate
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Overview
Description
Sodium 5-chloropyrimidine-2-sulfinate is a chemical compound with the molecular formula C4H2ClN2NaO2S It is a sodium salt derivative of 5-chloropyrimidine-2-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-chloropyrimidine-2-sulfinate typically involves the reaction of 5-chloropyrimidine-2-sulfinic acid with a sodium base. One common method is to dissolve 5-chloropyrimidine-2-sulfinic acid in water and then add sodium hydroxide to the solution. The reaction mixture is stirred at room temperature until the formation of sodium 5-chloropyrimidine-2-sulfinate is complete. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods
Industrial production methods for sodium 5-chloropyrimidine-2-sulfinate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloropyrimidine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 5-chloropyrimidine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 5-chloropyrimidine-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, making it versatile in various chemical transformations. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Sodium 5-chloropyrimidine-2-sulfonate: Similar in structure but with a sulfonate group instead of a sulfinate group.
Sodium 5-bromopyrimidine-2-sulfinate: Similar but with a bromine atom instead of chlorine.
Sodium 5-chloropyridine-2-sulfinate: Similar but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
Sodium 5-chloropyrimidine-2-sulfinate is unique due to its specific combination of a pyrimidine ring with a sulfinate group and a chlorine substituent. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C4H2ClN2NaO2S |
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Molecular Weight |
200.58 g/mol |
IUPAC Name |
sodium;5-chloropyrimidine-2-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-3-1-6-4(7-2-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
InChI Key |
VAXBIHJQIFDYBE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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